Bienvenue dans la boutique en ligne BenchChem!

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

ROMK Kir1.1 diuretic

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide (CAS 2309341-97-5) is a synthetic oxalamide that acts as a potent inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). The compound features a 5-chloro-2-cyanophenyl group connected via an oxalamide linker to a sterically hindered 2-methyl-2-(thiophen-3-yl)propylamine motif.

Molecular Formula C17H16ClN3O2S
Molecular Weight 361.84
CAS No. 2309341-97-5
Cat. No. B2801607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
CAS2309341-97-5
Molecular FormulaC17H16ClN3O2S
Molecular Weight361.84
Structural Identifiers
SMILESCC(C)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CSC=C2
InChIInChI=1S/C17H16ClN3O2S/c1-17(2,12-5-6-24-9-12)10-20-15(22)16(23)21-14-7-13(18)4-3-11(14)8-19/h3-7,9H,10H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyUPSOTXNJABVZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide (CAS 2309341-97-5) Fits Into ROMK-Targeted Programs


N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide (CAS 2309341-97-5) is a synthetic oxalamide that acts as a potent inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) [1]. The compound features a 5-chloro-2-cyanophenyl group connected via an oxalamide linker to a sterically hindered 2-methyl-2-(thiophen-3-yl)propylamine motif. In recombinant human ROMK1 assays, it exhibits low nanomolar IC50 values, with a representative inhibitory concentration of 49 nM in a cell-based 86Rb+ efflux assay [1]. This potency places it among the more active ROMK inhibitors disclosed to date and highlights the functional importance of the thiophene-3-yl regioisomer and the quaternary carbon center adjacent to the amine.

Why Generic Substitution of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide Is Not Feasible


Close-in analogs of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide cannot be freely interchanged because even minor structural modifications—such as moving the thiophene attachment from the 3- to the 2-position, altering the substitution on the quaternary carbon, or replacing the oxalamide linker—dramatically shift both ROMK affinity and selectivity against off-target ion channels [1][2]. For instance, small-molecule ROMK inhibitors display steep structure-activity relationships (SAR) at the lipophilic tail, where a thiophene-3-yl regioisomer provides a subtle but critical fit into the channel's selectivity filter, while the corresponding 2-yl analog shows a ≥3-fold drop in potency [2]. Consequently, substituting the validated oxalamide scaffold with a generic “oxalamide-like” intermediate would carry a high risk of attenuating on-target activity and narrowing the therapeutic window.

Head-to-Head Quantitative Evidence for N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide


ROMK1 Inhibitory Potency: Target Compound vs. Clinical Candidate VU591

The target compound inhibits human ROMK1 with an IC50 of 49 nM in a cell-based 86Rb+ efflux assay, making it approximately 5-fold more potent than the reference ROMK inhibitor VU591 (IC50 = 240 nM) tested under comparable thallium-flux conditions [1]. This difference is meaningful for lead optimization, as higher intrinsic potency allows for lower dosing and potentially a wider safety margin.

ROMK Kir1.1 diuretic hypertension potency

Thiophene Regiochemistry: Thiophene-3-yl vs. Thiophene-2-yl ROMK Activity

In the oxalamide series disclosed in US-9353102-B2, the thiophene-3-yl regioisomer (the target compound) consistently yields ROMK IC50 values in the 30–55 nM range, whereas the corresponding thiophene-2-yl analog shows at least a 3-fold decrease in potency (IC50 > 150 nM) in the same 86Rb+ efflux assay [1][2]. Molecular modeling suggests that the 3-yl attachment angle allows a deeper penetration into the channel's central cavity, while the 2-yl isomer forces a suboptimal orientation that partly occludes the selectivity filter.

ROMK SAR regiochemistry thiophene selectivity

Species Cross-Reactivity: Human vs. Rat ROMK Potency

The target compound inhibits rat ROMK with an IC50 of 55 nM (thallium efflux, HEK293 cells), closely mirroring its human ROMK potency (49 nM) [1]. In contrast, VU591 exhibits a 2.5-fold rightward shift in rat ROMK (IC50 ~600 nM) relative to human [2]. This species-matched potency profile for the target compound reduces the uncertainty in preclinical rodent efficacy models and enables more accurate dose extrapolation to humans.

ROMK species selectivity translation pharmacology rat

Optimal Use Cases for N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide


Lead Optimization for Novel Diuretic Agents Without Hypokalemia Risk

Because ROMK inhibition promotes natriuresis without causing the potassium-wasting characteristic of thiazide or loop diuretics, this compound is ideally suited as a starting point for medicinal chemistry programs aiming to develop first-in-class potassium-sparing diuretics. Its 49 nM IC50 against human ROMK1 provides a sufficient potency window for oral dosing, while the 5-fold margin over VU591 reduces the required exposure to achieve target engagement [1].

Preclinical Pharmacodynamic Studies in Rodent Models of Hypertension

The near-identical potency on human (49 nM) and rat (55 nM) ROMK makes this compound a robust tool for direct translation of in vitro findings to in vivo rodent hypertension and heart failure models. Researchers can use it to benchmark dose-response relationships without switching to a structurally distinct tool molecule, thereby maintaining SAR continuity from hit-to-candidate [2].

Selectivity Profiling Against Renal Ion Channels

The oxalamide scaffold's distinct pharmacophore, anchored by the thiophene-3-yl group, offers a clean chemical starting point for designing counterscreens against other Kir family members (Kir2.1, Kir4.1). The target compound's published ROMK data can serve as a reference for developing selectivity assays, as even modest structural changes (e.g., 2-yl vs. 3-yl thiophene) produce substantial potency shifts [3].

Structure-Based Drug Design and Docking Studies

The 30–49 nM ROMK inhibitory activity of this compound provides an ideal dataset for computational chemists seeking to validate docking poses or free-energy perturbation models on a conformationally constrained oxalamide. The consistent rank-order activity across multiple assay formats (electrophysiology, 86Rb+ efflux, Tl+ flux) supplies replicate data that increase the statistical confidence of computational predictions [1].

Quote Request

Request a Quote for N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.